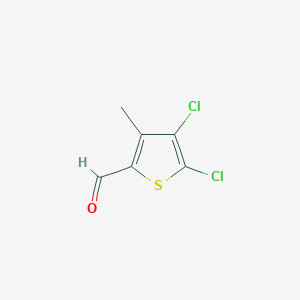
1,3-Propanediol, 1-(4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 1-(4-methoxyphenyl)- is an organic compound characterized by the presence of a propanediol backbone with a methoxyphenyl group attached to one of the carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Propanediol, 1-(4-methoxyphenyl)- can be synthesized through several methods. One common approach involves the hydration of acrolein in the presence of a chelate-forming ion exchanger resin based on polystyrene/divinylbenzene as a catalyst, followed by the hydrogenation of the resulting 3-hydroxypropionaldehyde . Another method includes the use of stereocomplementary carboligases and NADPH-dependent alcohol dehydrogenases in a one-pot, two-step cascade, achieving high isomeric purity .
Industrial Production Methods: Industrial production of 1,3-Propanediol, 1-(4-methoxyphenyl)- often involves biocatalytic processes due to their high efficiency and selectivity. These processes are designed to be sustainable, with a focus on reducing the ecological footprint by employing biocatalysts and recycling coproducts .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Propanediol, 1-(4-methoxyphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in β-alkylation reactions catalyzed by ruthenium complexes .
Common Reagents and Conditions: Common reagents used in the reactions of 1,3-Propanediol, 1-(4-methoxyphenyl)- include oxidizing agents, reducing agents, and catalysts such as ruthenium complexes. The reaction conditions often involve mild temperatures and pressures to ensure high selectivity and yield .
Major Products: The major products formed from the reactions of 1,3-Propanediol, 1-(4-methoxyphenyl)- depend on the specific reaction conditions. For example, β-alkylation reactions can yield various alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 1-(4-methoxyphenyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is investigated for its potential anti-inflammatory properties and as a synthon for pharmaceutical drugs such as ®-tamsulosin and silibinin . In the industry, it is utilized in the production of polymers, adhesives, and coatings .
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it can act on haloalkane dehalogenase and ADP-ribosylation factor 1, influencing various biochemical processes . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,3-Propanediol, 1-(4-methoxyphenyl)- can be compared with other similar compounds such as 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol and 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol . These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of 1,3-Propanediol, 1-(4-methoxyphenyl)- lies in its specific methoxyphenyl group, which imparts distinct chemical and biological properties.
Conclusion
1,3-Propanediol, 1-(4-methoxyphenyl)- is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in diverse chemical reactions and interact with specific molecular targets, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
70760-15-5 |
|---|---|
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)propane-1,3-diol |
InChI |
InChI=1S/C10H14O3/c1-13-9-4-2-8(3-5-9)10(12)6-7-11/h2-5,10-12H,6-7H2,1H3 |
InChI-Schlüssel |
UAULCHHRFVWPJQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


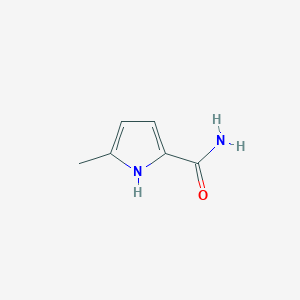
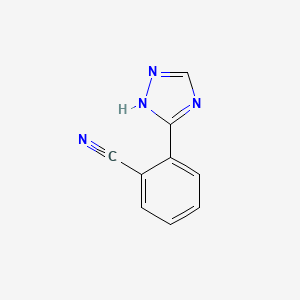

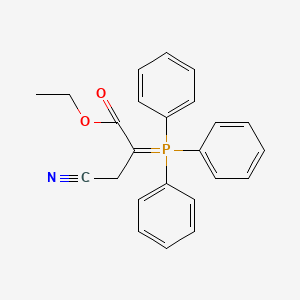
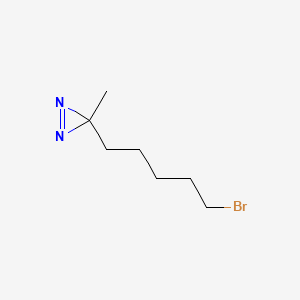

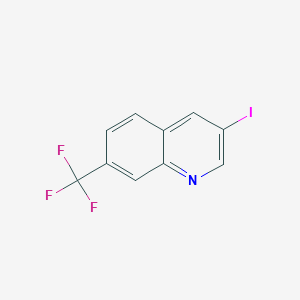





![tert-Butyl 7-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13675023.png)
